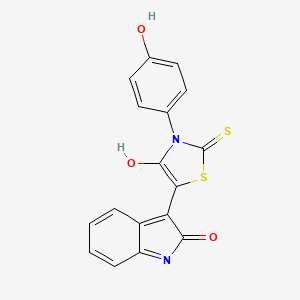

![molecular formula C20H34O4 B2587383 5-(ヒドロキシメチル)-2,5,8a-トリメチル-オクタヒドロ-2H-ジスピロ[ナフタレン-1,2':5',3''-ビス(オキソラン)]-6-オール CAS No. 32845-80-0](/img/structure/B2587383.png)

5-(ヒドロキシメチル)-2,5,8a-トリメチル-オクタヒドロ-2H-ジスピロ[ナフタレン-1,2':5',3''-ビス(オキソラン)]-6-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

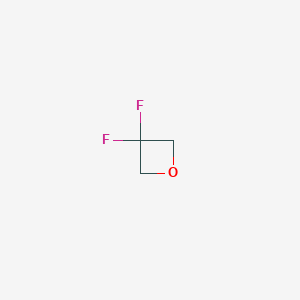

5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol is a useful research compound. Its molecular formula is C20H34O4 and its molecular weight is 338.488. The purity is usually 95%.

BenchChem offers high-quality 5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

5-(ヒドロキシメチル)フルフラール (HMF) の選択的ヒドロゲン化による 5-メチルフルフラール (MF) への変換

5-メチルフルフラール (MF): は、食品添加物や合成中間体として有用な化学物質です 。バイオマスプラットフォーム分子である 5-(ヒドロキシメチル)フルフラール (HMF) を、水素を還元剤として MF に選択的にヒドロゲン化する反応は、魅力的ですが、課題のあるプロセスです。HMF の C=O 結合のヒドロゲン化は、速度論的にも熱力学的にも、C–OH 結合のヒドロゲン化よりも有利です。しかし、この経路は、選択性の問題のため、完全に実現されていません。

研究者は、単一原子触媒 (SAC)、特に Pt1/Nb2O5-Ov、Pd1/Nb2O5-Ov、および Au1/Nb2O5-Ov を調製することで、大きな進歩を遂げています。これらの SAC は、酸素欠陥のある Nb2O5 (Nb2O5-Ov) に単一の金属原子を担持したものです。驚くべきことに、これらの SAC は、HMF のヒドロゲン化を MF に対して、完全変換で 99% を超える選択性で効率的に触媒します。対照的に、Nb2O5 に担持された金属ナノ触媒は、選択性が低いです。SAC のユニークな特徴は、Pt1/Nb2O5-Ov の界面付近の Nb サイトと Pt サイトの協力によるものです。 Pt 原子は H2 を活性化し、一方、Nb サイトは反応中の C–OH を活性化し、水素を還元剤として用いたバイオマス由来 HMF からの直接 MF 生産への道を切り開きます .

高濃度水溶液の 5-HMF から 2,5-ビスヒドロキシメチルフラン (BHMF) への変換

高濃度水溶液の 5-HMF を2,5-ビスヒドロキシメチルフラン (BHMF) に変換することは、新しいアプローチです。BHMF は、ポリエステルや自己修復ポリマーの潜在的なモノマーです。この方法は、高濃度水溶液が溶解性の問題のために一般的に扱いにくいことから生じる課題に対処します。 BHMF は、持続可能な材料のための貴重な構成ブロックとして有望です .

バイオマス由来プラットフォーム化学物質: 2,5-ビス (ヒドロキシメチル)フラン (BHMF)

2,5-ビス (ヒドロキシメチル)フラン (BHMF): は、重要なバイオマス由来プラットフォーム化学物質です。研究者は、生分解性材料におけるその潜在的な用途を探求しています。バイオマス資源を活用し、BHMF から高価値化学物質を生産することで、持続可能な開発に貢献します。 BHMF の特性と用途に関するさらなる調査が進行中です .

特性

InChI |

InChI=1S/C20H34O4/c1-14-4-5-15-17(2,12-21)16(22)6-7-18(15,3)20(14)9-8-19(24-20)10-11-23-13-19/h14-16,21-22H,4-13H2,1-3H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJYIFXXDLEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C13CCC4(O3)CCOC4)(CCC(C2(C)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

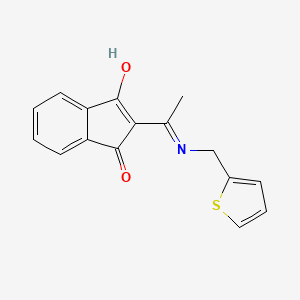

![2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2587301.png)

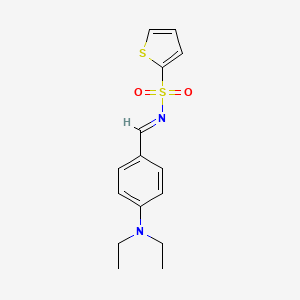

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

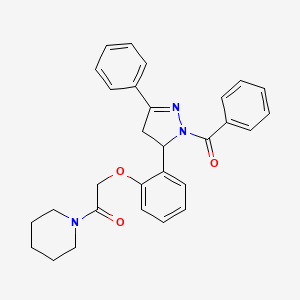

![N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-dodecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2587312.png)

![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2587319.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)